methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Overview
Description
Methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A coumarin derivative with similar structural features but different substitution patterns.
4-Methylumbelliferone: Another coumarin compound with notable biological activities.
Esculetin: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.
Uniqueness
Methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-9-5-6-11(18-2)14(20-4)13(9)21-15(17)10(8)7-12(16)19-3/h5-6H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINBGOFHMHMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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